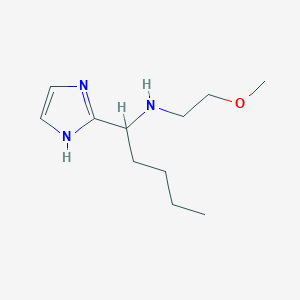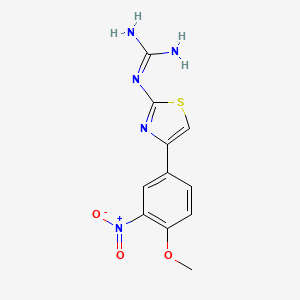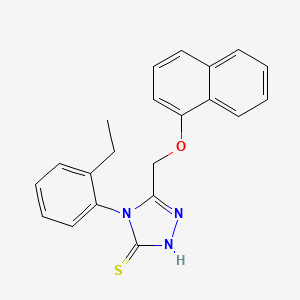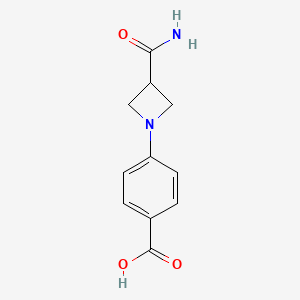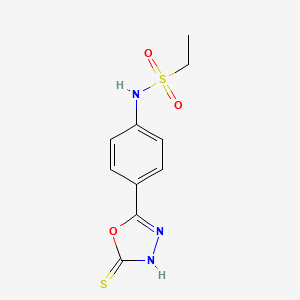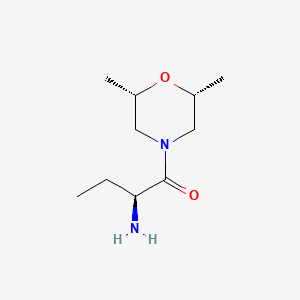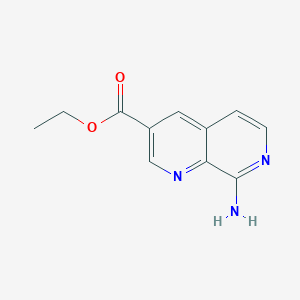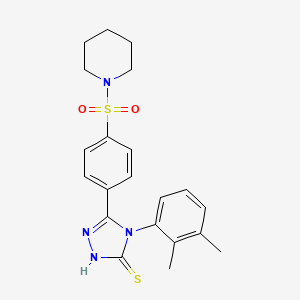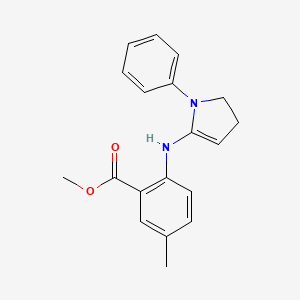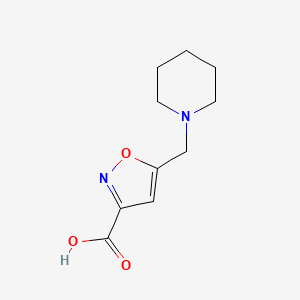
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol This compound features a piperidine ring attached to an isoxazole ring, which is further substituted with a carboxylic acid group
準備方法
The synthesis of 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another approach includes the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
化学反応の分析
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like alkyl halides or acyl chlorides.
These reactions typically yield products such as substituted isoxazoles, reduced derivatives, and various functionalized compounds .
科学的研究の応用
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用機序
The mechanism of action of 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar chemical reactivity and biological activity.
Piperidine derivatives: Compounds with a piperidine ring often show comparable pharmacological properties and synthetic routes.
Carboxylic acid derivatives: These compounds have similar functional groups and can undergo analogous chemical reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct properties and applications .
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c13-10(14)9-6-8(15-11-9)7-12-4-2-1-3-5-12/h6H,1-5,7H2,(H,13,14) |
InChIキー |
NARCGKIHGJYFGP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=CC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


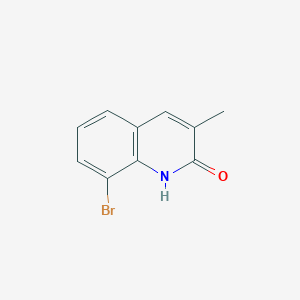
![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
amine](/img/structure/B11764582.png)
